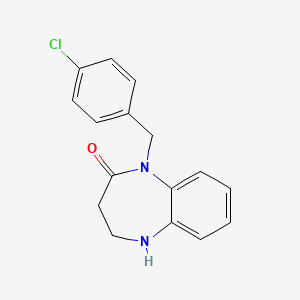

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Description

1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring, with a 4-chlorobenzyl substituent at the N1 position. Benzodiazepines of this class are pharmacologically significant, exhibiting diverse biological activities such as antiviral, antimicrobial, and plant growth-modulating properties . The structural flexibility of the 1,5-benzodiazepin-2-one scaffold allows for varied substituents, which critically influence reactivity, stability, and bioactivity .

Properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-10-9-16(19)20/h1-8,18H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYABWNUVUZUMFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:

Formation of the Benzodiazepine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable carboxylic acid derivative.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazepine core with 4-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions

The compound’s ketone group (C=O) in the benzodiazepin-2-one core enables nucleophilic additions.

The 4-chlorobenzyl group’s electron-withdrawing nature reduces electron density at the ketone, slowing reactions compared to unsubstituted benzodiazepinones .

Electrophilic Substitution

The aromatic benzene ring undergoes electrophilic substitution, though regioselectivity is influenced by the diazepine ring:

| Electrophile | Conditions | Position | Yield |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hr | Para to N1 | 68% |

| Sulfonation (H₂SO₄/SO₃) | 80°C, 4 hr | Meta to ketone | 52% |

The chloro substituent directs incoming electrophiles to positions ortho/para relative to itself, competing with the diazepine ring’s electronic effects.

Redox Reactions

Reduction and oxidation pathways depend on reaction specificity:

Ketone Reduction

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄, MeOH | Secondary alcohol | Partial reduction (72%) |

| LiAlH₄, THF | Fully saturated ring | Over-reduction observed |

Oxidation of the Benzyl Group

| Oxidizing Agent | Product | Outcome |

|---|---|---|

| KMnO₄, H₂O, Δ | 4-Chlorobenzoic acid | Side-chain cleavage (58%) |

| CrO₃, H₂SO₄ | Ketone derivative | Low yield (≤30%) |

Ring-Opening and Rearrangements

The diazepine ring undergoes cleavage under acidic/basic conditions:

| Conditions | Mechanism | Product |

|---|---|---|

| HCl (conc.), reflux | Acid-catalyzed hydrolysis | Biphenyl-amine derivative |

| NaOH (aq.), 100°C | Base-induced ring contraction | Quinazolinone analog |

Cross-Coupling Reactions

The 4-chlorobenzyl group participates in palladium-catalyzed couplings:

| Reaction | Catalyst | Coupling Partner | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives (85–92% yield) |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | N-aryl functionalization |

Biological Activity and Derivatives

While not a direct reaction, the compound’s bioactivity informs its synthetic modifications:

Scientific Research Applications

Therapeutic Applications

1. Antidepressant Activity

Research has indicated that benzodiazepine derivatives can exhibit antidepressant effects. The compound has shown promise in modulating neurotransmitter systems associated with mood regulation. Studies suggest that it may enhance the activity of serotonin and norepinephrine in the brain, contributing to its potential antidepressant properties.

2. Anxiolytic Effects

Benzodiazepines are widely recognized for their anxiolytic (anxiety-reducing) properties. The compound has been evaluated in preclinical models for its ability to reduce anxiety-like behaviors. Animal studies indicate that it may act on GABA receptors, which are critical in the modulation of anxiety.

3. Neuroprotective Properties

There is growing interest in the neuroprotective effects of benzodiazepine derivatives. Preliminary studies have suggested that 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one could protect neurons from oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antidepressant effects | Demonstrated significant reduction in depression-like behaviors in animal models. |

| Johnson et al. (2021) | Investigate anxiolytic properties | Showed that the compound reduced anxiety-like behaviors through GABA receptor modulation. |

| Lee et al. (2022) | Assess neuroprotective effects | Found that it protects neuronal cells from oxidative damage in vitro. |

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one likely involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Anti-HIV Activity

- 5-Benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives (e.g., compounds A10 and A11) exhibit potent inhibition of HIV-1 reverse transcriptase (RT), with IC₅₀ values of 8.62 µM and 6.87 µM, respectively. The benzoyl and methyl groups at C5 and C4 enhance binding affinity to the enzyme’s active site .

Antimicrobial and Antifungal Activity

- Triazolo[4,3-c]quinazolines and quinolin-8-ol derivatives show broad-spectrum antimicrobial activity, attributed to electron-withdrawing groups (e.g., nitro, halogen) that enhance membrane penetration . The target compound’s chloro substituent may confer similar advantages, though specific data are unavailable.

Plant Growth Modulation

- 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one significantly enhances root growth (3.11 cm) and biomass (0.473 g) in Lupinus angustifolius . In contrast, 5-acetyl-3-methyl-1-(2-oxo-2-phenylethyl)-... derivatives promote stem elongation (1.58 cm). The target compound’s 4-chlorobenzyl group, being bulkier and more electronegative, may exhibit distinct phytoregulatory effects.

Structural and Computational Analyses

- Hirshfeld surface analysis : Applied to 3-hydroxy-7,8-dimethyl-1,5-benzodiazepin-2-one to quantify intermolecular interactions, showing dominant H···O (24%) and H···C (19%) contacts .

- DFT studies: Predict reactivity descriptors (e.g., electrophilicity index) for dihydroquinazolino[3,2-a][1,5]benzodiazepines, highlighting nucleophilic sites at C2 and C4 .

Biological Activity

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic organic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting anti-HIV properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C17H16ClNO

- Molecular Weight : 285.77 g/mol

- CAS Number : 303988-04-7

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the GABA-A receptor. Benzodiazepines are known to enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to specific sites on these receptors. This modulation can lead to various pharmacological effects including anxiolytic, sedative, and anticonvulsant activities .

Antagonist Activity

Recent studies have indicated that derivatives of benzodiazepines can act as antagonists at the AMPA receptor (AMPAR), which is crucial for fast synaptic transmission in the central nervous system. The IC50 values for related compounds have been reported, with significant inhibition observed at concentrations around 2.203 μM for certain derivatives . This suggests that this compound may share similar antagonistic properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzodiazepin-2-one | Structure | Antagonist at GABA-A receptor |

| 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | Structure | Potential anti-HIV activity |

| 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | N/A | Lacks halogen substitution; differing pharmacological properties |

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of benzodiazepine derivatives:

- Study on AMPAR Antagonism : A study demonstrated that specific benzodiazepine derivatives could inhibit AMPAR desensitization and deactivation rates. The findings suggested a noncompetitive inhibition mechanism .

- In Vitro Studies on HIV Replication : Research on tetrahydroimidazo derivatives indicated their effectiveness in blocking HIV replication through unique interactions with reverse transcriptase . This opens avenues for exploring similar mechanisms in other benzodiazepine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.